N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzoxazepine core, which is a seven-membered ring containing an oxygen and a nitrogen atom . The molecule also contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs .
Molecular Structure Analysis
The molecular formula of this compound is C21H22F2N2O3 . It has a molecular weight of 388.408 Da . The structure includes a benzoxazepine ring, a benzenesulfonamide group, and a fluorinated benzene ring .Scientific Research Applications
Organocatalytic Asymmetric Synthesis
The asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, including similar compounds to the one , has been developed. This process yields seven-member cyclic amines with chiral tetrasubstituted C‒F stereocenters, demonstrating significant potential in medicinal chemistry for the synthesis of complex and biologically relevant molecules with excellent yields and enantioselectivities (Li, Lin, & Du, 2019).
Anticancer Properties
Studies on selective COX-2 inhibitors, closely related to the compound , have shown that these molecules can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. This suggests a potential pathway for the development of cancer therapeutics by modulating COX-2 activity, as demonstrated in studies with human endometrial cancer cell lines (Li, Zhang, Chen, Zhong, Ren, & St-Tu, 2002).
Carbonic Anhydrase Inhibition
Research into [1,4]oxazepine-based primary sulfonamides has uncovered their strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. This indicates that derivatives of the compound might serve as effective inhibitors for carbonic anhydrases, offering potential therapeutic applications in conditions where modulation of enzyme activity is beneficial (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-5-10-24-17-12-16(7-8-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-9-6-15(22)11-14(19)2/h6-9,11-12,23H,5,10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXXEEXXJIEGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.